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molecular formula C10H16O2 B8570108 3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol CAS No. 87791-01-3

3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol

Cat. No. B8570108
M. Wt: 168.23 g/mol
InChI Key: PFGFINDRFRTQEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809391B2

Procedure details

A solution of 945 mg epoxide (−)-cis-verbenole (1R,2R,4S,5R,6S)-2 ([α]D25=−85.6 (c0.82, CHCl3)) in 12 ml methylene chloride was added, stiffing continuously, into a suspension of 2 g K10 (Fluka) clay (calcinated for 3 hours under 110° C.) in 15 ml of methylene chloride. The reaction mixture was stirred for 1 hour under room temperature. The catalyst was filtered, rinsed by ethyl acetate, the solvent was evaporated. The residue was separated by column chromatography using SiO2 (60-200μ; Merck), a solution of diethyl ether in hexane 5 to 100% was used as an eluent. 270 mg (29%) of (1R,2R,6s)-1a (ee 94%, ([α]D27=−84.0 (c 3.47, CHCl3)) was obtained as a result. Enantiomeric purity of the compound 1a was evaluated by the data of gas-liquid chromatography with mass spectroscopy in chiral column.
[Compound]
Name
epoxide
Quantity
945 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(Cl)Cl.[CH3:5][C:6]1[CH:7]([OH:16])[CH:8]([OH:15])[CH:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH:11]=1>C(Cl)Cl>[CH3:5][C:6]1[C@@H:7]([OH:16])[C@H:8]([OH:15])[C@H:9]([C:12]([CH3:14])=[CH2:13])[CH2:10][CH:11]=1

Inputs

Step One
Name
epoxide
Quantity
945 mg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(C(C(CC1)C(=C)C)O)O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour under room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
stiffing continuously, into a suspension of 2 g
FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
WASH
Type
WASH
Details
rinsed by ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was separated by column chromatography
CUSTOM
Type
CUSTOM
Details
270 mg (29%) of (1R,2R,6s)-1a (ee 94%, ([α]D27=−84.0 (c 3.47, CHCl3)) was obtained as a result

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC=1[C@H]([C@@H]([C@@H](CC1)C(=C)C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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